3-Fluoro-1-phenylcyclobutane-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1-phenylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZFRYPIOPPFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C=O)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Fluorination: Introduction of the fluoro group can be achieved using electrophilic fluorinating agents such as Selectfluor.
Aldehyde Formation: The aldehyde group can be introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods:
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, PCC, Dess-Martin periodinane.
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid.
Reduction: 3-Fluoro-1-phenylcyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-1-phenylcyclobutane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its aldehyde and fluoro functional groups, forming covalent bonds or participating in hydrogen bonding and van der Waals interactions. The exact molecular targets and pathways would vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde and selected analogs:
Key Comparative Insights
Cyclobutane vs. Benzene Rings
The strained cyclobutane ring in the target compound contrasts with the planar benzene ring in 3-Chlorobenzaldehyde. Ring strain in cyclobutane increases reactivity, making the aldehyde group more susceptible to nucleophilic attacks compared to benzene-based aldehydes . However, 3-Chlorobenzaldehyde’s simpler structure (C₇H₅ClO) offers higher thermal stability, as benzene rings resist ring-opening reactions under standard conditions .
Halogen Substituent Effects
- Fluorine vs. In contrast, chlorine in 3-Chlorobenzaldehyde provides moderate electron withdrawal but greater lipophilicity, which may influence bioavailability in pharmaceutical contexts .
- Trifluoromethyl Group : The pyrazole analog’s trifluoromethyl group () introduces strong electron-withdrawing and steric effects, likely reducing reactivity compared to the target compound’s single fluorine substituent .
Biological Activity
3-Fluoro-1-phenylcyclobutane-1-carbaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring, which is substituted with a phenyl group and a fluorine atom. The presence of these functional groups plays a crucial role in its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to 3-fluoro-1-phenylcyclobutane derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that phenylcyclobutane derivatives can inhibit the growth of Mycobacterium tuberculosis through specific interactions with the MmpL3 protein, a critical target in tuberculosis treatment .
- Inhibition of Signaling Pathways : Compounds in this class have been identified as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. The modulation of this pathway can potentially lead to therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with related compounds reveals the following trends:
| Compound | Modification | Biological Activity (IC90 µM) | Target |
|---|---|---|---|
| PCB-30 | p-Fluoro substitution | 6.9 | MmpL3 |
| 4PP-1 | Phenyl group at 4-position | 6.3 | MmpL3 |
| 4PP-31 | Additional substitutions | 2.7 | MmpL3 |
These results suggest that specific substitutions can enhance the potency and selectivity of these compounds against bacterial targets .
Case Studies
Several studies have investigated the biological effects of compounds related to 3-fluoro-1-phenylcyclobutane:
- Antitubercular Screening : A high-throughput screening identified several phenylcyclobutane carboxamides with significant antitubercular activity. The study highlighted the importance of structural features in enhancing efficacy against M. tuberculosis strains .
- Cancer Therapeutics : Research focusing on Hedgehog pathway inhibitors demonstrated that certain derivatives could effectively reduce tumor growth in preclinical models, showcasing their potential as anticancer agents .
- Stereoselective Synthesis : A study on the stereoselective synthesis of cis and trans isomers of related cyclobutyl amines provided insights into how different stereochemistry can affect biological activity, indicating that chirality may play a role in the efficacy of these compounds .
Q & A
Q. Table 1. Key Analytical Data for this compound
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation (%) | Time (Days) | Method |
|---|---|---|---|
| 40°C, dry N₂ | <5% | 7 | HPLC |
| 25°C, 75% humidity | 12% | 7 | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
